

# avibactam sodium dihydrate crystal polymorphism and its effect on solubility.

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## Compound of Interest

Compound Name: Avibactam sodium dihydrate

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## Technical Support Center: Avibactam Sodium Dihydrate Crystal Polymorphism

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on understanding and investigating the crystal polymorphism of **avibactam sodium dihydrate** and its resulting impact on solubility. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

## Frequently Asked Questions (FAQs)

Q1: What is avibactam sodium and why is its crystal polymorphism important?

A1: Avibactam sodium is a non- $\beta$ -lactam  $\beta$ -lactamase inhibitor. Its crystalline structure can exist in different forms, a phenomenon known as polymorphism. These different polymorphs, despite having the same chemical composition, can exhibit distinct physicochemical properties, including solubility, stability, and bioavailability.<sup>[1]</sup> Therefore, understanding and controlling the polymorphic form of avibactam sodium is critical for ensuring consistent drug product quality and therapeutic efficacy.

Q2: What are the known polymorphic forms of avibactam sodium?

A2: Research has identified several crystalline forms of avibactam sodium. A notable study by Li et al. (2020) characterized a dihydrate (Form E), a monohydrate (Form A), and two anhydrous forms (Form B and D).<sup>[1][2]</sup> These forms differ in their crystal lattice and the presence of water molecules, which can significantly influence their properties.

Q3: How does crystal polymorphism generally affect drug solubility?

A3: Crystal polymorphism affects solubility due to differences in the crystal lattice energy of the various forms. Generally, a more stable polymorph will have a lower solubility and a slower dissolution rate. Conversely, metastable forms are typically more soluble but may convert to a more stable, less soluble form over time, especially in the presence of a solvent. This transformation can impact the bioavailability of the drug.

## Troubleshooting Guides

Q1: I am observing inconsistent solubility results for my avibactam sodium samples. What could be the cause?

A1: Inconsistent solubility results are often indicative of the presence of different polymorphic forms or a mixture of forms in your samples. It is also possible that a metastable form is converting to a more stable, less soluble form during your experiment.

- Recommended Actions:
  - Characterize the solid form of your starting material and the solid remaining after the solubility experiment using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).
  - Ensure that your solubility experiments are conducted under tightly controlled temperature and agitation conditions.
  - Consider kinetic solubility studies to understand the dissolution rate before potential polymorphic conversion.

Q2: My PXRD pattern for avibactam sodium does not perfectly match any of the published patterns for Forms A, B, D, or E. What should I do?

A2: This could indicate several possibilities:

- You may have a mixture of known polymorphs.
- You might have discovered a new, previously unreported polymorphic form.
- The sample may contain impurities that are affecting the crystal structure.
- Preferred orientation of the crystals in your sample holder could be altering the relative peak intensities.
- Recommended Actions:
  - Carefully compare your peak positions ( $2\theta$  values) with the characteristic peaks of the known forms.
  - Perform further characterization using techniques like DSC, Thermogravimetric Analysis (TGA), and spectroscopy (e.g., FT-IR, Raman) to gather more information about your solid form.
  - If you suspect a new polymorph, consider single-crystal X-ray diffraction for definitive structure elucidation.
  - Prepare the sample for PXRD with care to minimize preferred orientation.

Q3: I am trying to produce a specific polymorph of avibactam sodium but keep getting a different form. How can I control the crystallization outcome?

A3: The formation of a specific polymorph is influenced by various factors in the crystallization process.

- Key Parameters to Control:
  - Solvent: The choice of solvent and its polarity can significantly direct the crystallization to a specific form.
  - Temperature: Crystallization temperature and cooling rate can affect the nucleation and growth of different polymorphs.

- Supersaturation: The level of supersaturation at which crystallization is initiated can determine which polymorph nucleates.
- Seeding: Introducing seed crystals of the desired polymorph can promote its crystallization.

## Data Presentation

### Physicochemical Properties of Avibactam Sodium Polymorphs

While a comprehensive public dataset directly comparing the aqueous solubility of all known avibactam sodium polymorphs is not readily available, the following table summarizes their known physical forms. Researchers are encouraged to populate the solubility data based on their own experimental findings.

Polymorph	Form	Water Content	Key Characterization Notes	Aqueous Solubility (mg/mL at 25°C)
Form A	Monohydrate	~5.9%	One molecule of water per molecule of avibactam sodium.	Data not publicly available
Form B	Anhydrous	None	Anhydrous crystalline form.	Data not publicly available
Form D	Anhydrous	None	Another anhydrous crystalline form.	Data not publicly available
Form E	Dihydrate	~10.7%	Two molecules of water per molecule of avibactam sodium.	Data not publicly available

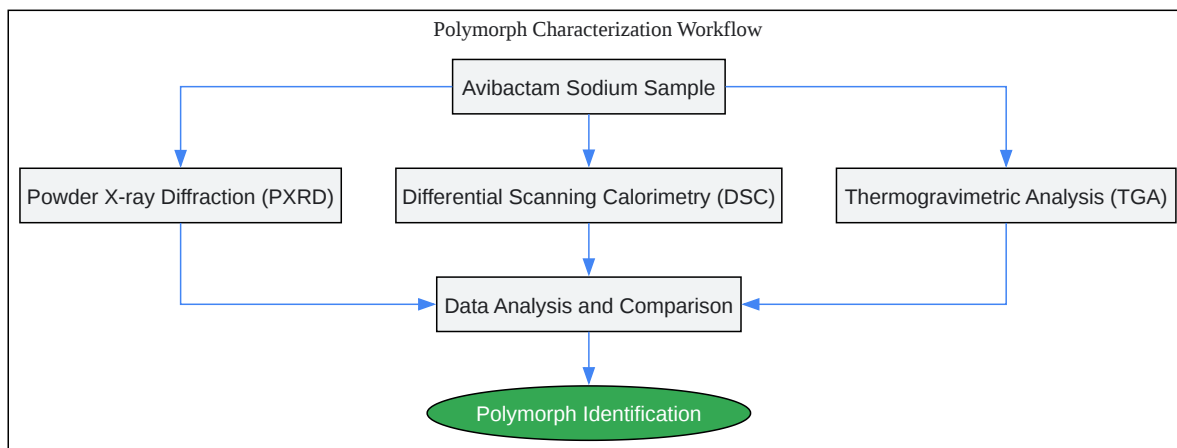
Note: The general solubility of "avibactam sodium" in PBS (pH 7.2) is reported to be approximately 10 mg/mL.[3] However, this value is not specific to a particular polymorphic form.

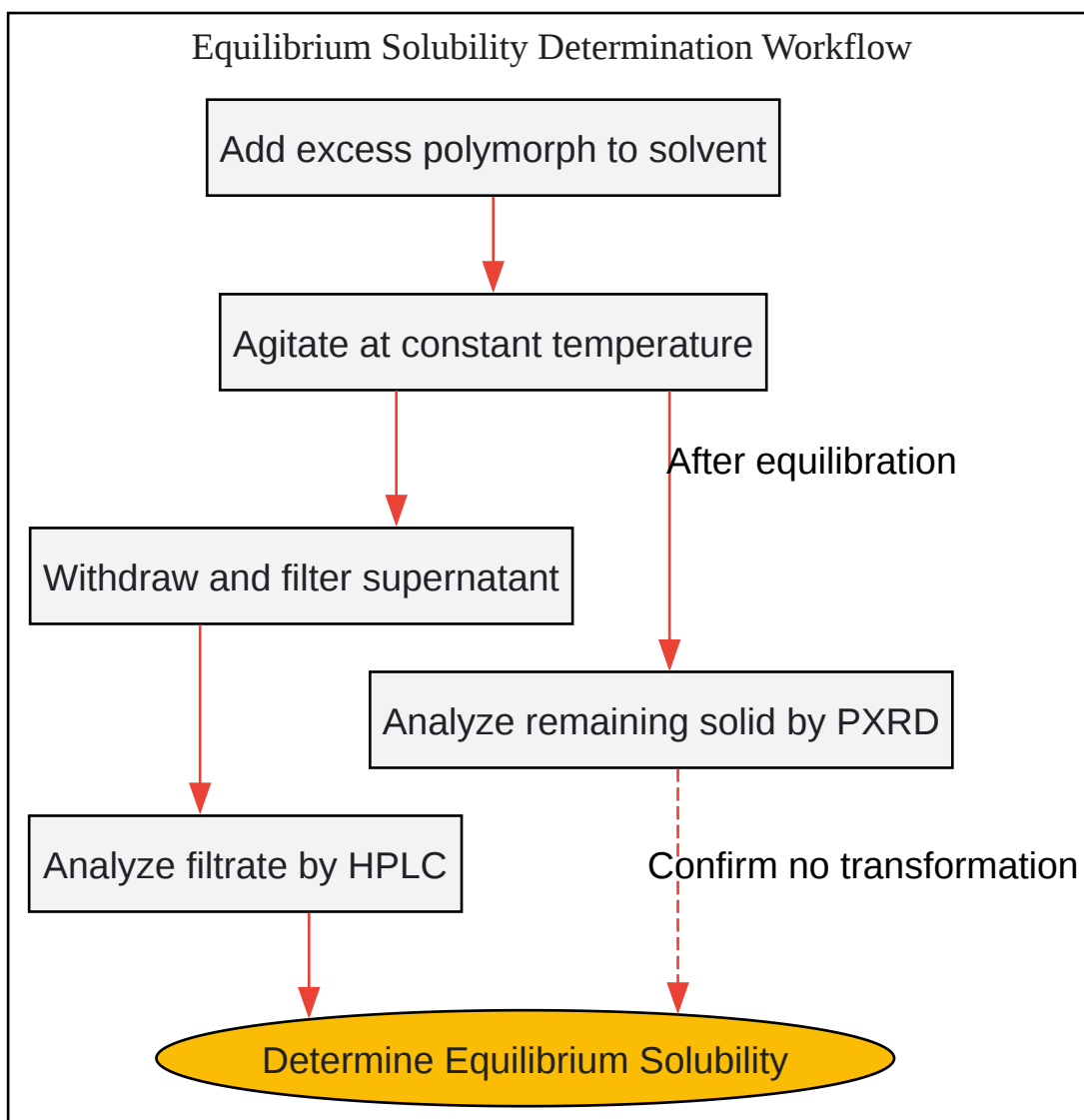
## Experimental Protocols

### Polymorph Characterization Workflow

The following protocol outlines a typical workflow for identifying and characterizing the polymorphic form of an avibactam sodium sample.

- Powder X-ray Diffraction (PXRD):
  - Gently grind the sample to a fine powder.
  - Mount the powder on a sample holder.
  - Collect the diffraction pattern over a suitable  $2\theta$  range (e.g.,  $2^\circ$  to  $40^\circ$ ) using Cu K $\alpha$  radiation.
  - Compare the resulting diffractogram with the known patterns of Forms A, B, D, and E.
- Differential Scanning Calorimetry (DSC):
  - Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.
  - Heat the sample at a constant rate (e.g.,  $10^\circ\text{C}/\text{min}$ ) under a nitrogen purge.
  - Record the heat flow to identify thermal events such as desolvation, phase transitions, and melting.
- Thermogravimetric Analysis (TGA):
  - Accurately weigh 5-10 mg of the sample into a TGA pan.
  - Heat the sample at a constant rate (e.g.,  $10^\circ\text{C}/\text{min}$ ) under a nitrogen purge.
  - Monitor the weight loss as a function of temperature to determine the water content and assess thermal stability.





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